N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride
Description
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride is a benzamide derivative characterized by a diethylaminoethyl side chain and a 4-pyridylmethyl substituent. The compound is synthesized as a hydrochloride salt to enhance aqueous solubility, a common strategy for improving bioavailability in drug development .
Key structural attributes:
- Diethylaminoethyl group: Enhances solubility and may facilitate blood-brain barrier penetration.
- 4-Pyridylmethyl substituent: Introduces a polar, electron-deficient heterocycle, which could influence receptor binding or metabolic stability.
Properties
CAS No. |
100243-34-3 |
|---|---|
Molecular Formula |
C19H26ClN3O |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
2-[benzoyl(pyridin-4-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)14-15-22(16-17-10-12-20-13-11-17)19(23)18-8-6-5-7-9-18;/h5-13H,3-4,14-16H2,1-2H3;1H |
InChI Key |
SCHOEMCZTJDZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the benzamide core by coupling a substituted benzoyl derivative with an amine containing the diethylaminoethyl and pyridylmethyl groups. The key steps include:
- Preparation of benzoyl derivatives (e.g., methyl esters or acid chlorides)
- Nucleophilic substitution or amidation with the appropriate amine
- Formation of the hydrochloride salt for improved stability and crystallinity
Detailed Synthetic Routes and Conditions
Amidation Using Acid Chlorides or Activated Esters
According to patent WO2006008192A1, amidation can be facilitated by using acid halide formers such as thionyl chloride or phosphorus pentachloride to convert the benzoyl acid into an acid chloride intermediate. This intermediate then reacts with the amine derivative containing the 2-diethylaminoethyl and 4-pyridylmethyl groups in the presence of catalysts such as 4-dimethylaminopyridine or 1-hydroxybenzotriazole to improve reaction rates and yields.
- Condensing agents used: Phosgene, phosphorous tribromide, thionyl chloride, ethyl chloroformate, N,N'-dicyclohexylcarbodiimide (DCC)
- Catalysts: 4-Dimethylaminopyridine (DMAP), 1-Hydroxybenzotriazole (HOBt), Dimethylformamide (DMF)
Direct Reaction with Amines in High-Boiling Solvents
From the US patent US3357978A, a similar benzamide derivative synthesis involves reacting methyl esters of substituted benzoates with N,N-diethylethylenediamine in ethylene glycol at elevated temperatures (around 120°C) under nitrogen atmosphere. After amidation, the reaction mixture is treated with aqueous sodium hydroxide solution to hydrolyze any remaining ester and precipitate the benzamide product. The product is then isolated by filtration and drying.
- Typical conditions:
- Solvent: Ethylene glycol
- Temperature: 120°C
- Atmosphere: Nitrogen
- Reaction time: 2 to 3 hours
- Workup: Addition of hot sodium hydroxide solution, precipitation, washing, drying
Salt Formation (Hydrochloride)
The free base benzamide is converted into its hydrochloride salt by dissolving in hot absolute alcohol and adding dry hydrogen chloride gas or an alcoholic solution of hydrochloric acid. Cooling the solution induces crystallization of the hydrochloride salt, which is filtered and dried.
- Typical conditions:
- Solvent: Absolute ethanol
- Temperature: Reflux for dissolution, then cooling to 0–20°C for crystallization
- Yield: 70–80%
- Characteristic melting points: 134–136°C for hydrochloride salts
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Amidation (methyl ester + N,N-diethylethylenediamine) | Methyl 2-methoxy-4-acetylamino-5-bromobenzoate, ethylene glycol, 120°C, N2, 2 hrs | 81 | 149 | Formation of N-(diethylaminoethyl)-2-methoxy-4-amino-5-bromobenzamide |
| Hydrolysis and isolation | 2.5 N NaOH, reflux 30 min, precipitation with water | - | - | Precipitate isolated by centrifugation |
| Hydrochloride salt formation | Absolute ethanol, dry HCl, cooling to 20°C | 74 | 134–136 | Crystallization of dihydrochloride monohydrate |
Analysis of Preparation Methods
Advantages
- High yields: Amidation reactions under controlled conditions provide yields exceeding 80% in some cases.
- Versatility: Use of various condensing agents and catalysts allows optimization for different substituted benzamides.
- Purity: Formation of hydrochloride salts improves compound stability and facilitates purification by crystallization.
Challenges
- Reaction conditions: Elevated temperatures and inert atmospheres are often required, increasing process complexity.
- Handling of reagents: Acid halides and condensing agents such as phosgene and thionyl chloride are hazardous and require careful handling.
- By-products: Side reactions and incomplete conversions may require extensive purification steps.
Summary Table of Preparation Techniques
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid chloride amidation | Acid chloride (SOCl2, PCl5), amine, catalyst | High reactivity, good yields | Hazardous reagents, moisture sensitive |
| Direct amidation in ethylene glycol | Methyl ester, N,N-diethylethylenediamine, 120°C, N2 | Simpler reagents, moderate conditions | High temperature, longer reaction time |
| Hydrochloride salt formation | Absolute ethanol, dry HCl | Improved purity and stability | Additional step, solvent handling |
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure, characterized by a benzamide backbone with diethylaminoethyl and pyridylmethyl substituents, enhances its potency as a histone deacetylase inhibitor. This inhibition plays a crucial role in regulating gene expression, making it a candidate for cancer treatment and other diseases linked to abnormal gene expression. The compound's molecular formula is C19H26ClN3O, with a molecular weight of approximately 347.89 g/mol.
Research indicates that N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride exhibits various biological activities:
- Histone Deacetylase Inhibition : This action is pivotal in cancer research as it can reverse abnormal gene silencing associated with tumorigenesis.
- Antitumor Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by modulating epigenetic mechanisms.
- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, although further studies are required to elucidate these effects fully.
Pharmacological Research
The compound has shown promise in pharmacological research due to its ability to interact with various biological targets. Interaction studies have revealed its binding affinity to specific receptors and enzymes involved in disease processes. These interactions may influence cellular pathways related to growth and infection, making it a valuable candidate for targeted therapies.
Table 2: Potential Biological Targets of this compound
| Target Type | Description |
|---|---|
| Receptors | Potential interactions with growth factor receptors |
| Enzymes | Inhibition of histone deacetylases |
| Pathways | Modulation of cellular signaling pathways |
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods that may yield derivatives with varying biological activities or improved pharmacokinetic profiles. The ability to modify the compound's structure allows researchers to explore new therapeutic avenues .
Case Studies and Research Findings
Several studies have documented the effects of this compound in clinical and experimental settings:
- A study highlighted its effectiveness in inhibiting histone deacetylases in cancer cell lines, leading to increased expression of tumor suppressor genes.
- Another investigation focused on its antimicrobial properties, showing promising results against specific bacterial strains.
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group may facilitate binding to these targets, while the benzamide and pyridyl moieties contribute to the overall activity. Pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Procainamide Hydrochloride
Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride . Key Differences:
- Procainamide has a para-amino group on the benzamide, whereas the target compound replaces this with a 4-pyridylmethyl group.
- Biological Activity : Procainamide is a Class Ia antiarrhythmic agent, acting via sodium channel blockade. The pyridylmethyl group in the target compound may shift activity toward other targets, such as kinases or neurotransmitter receptors, due to altered electronic effects .
| Property | Target Compound | Procainamide Hydrochloride |
|---|---|---|
| Substituent on Benzamide | 4-Pyridylmethyl | 4-Amino |
| Molecular Weight | ~400–450 (estimated) | 271.8 |
| Therapeutic Use | Not specified (potential CNS/enzyme) | Antiarrhythmic |
Trypanosoma brucei Inhibitors ()
Examples: N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide hydrochloride (Compound 20, 53–92% yield) ; N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide hydrochloride (Compound 14, 54% yield) . Key Differences:
- These analogs feature chlorophenyl or chlorophenoxy groups, which enhance lipophilicity and parasitic enzyme inhibition.
| Property | Target Compound | Compound 14 () |
|---|---|---|
| Aromatic Substituent | 4-Pyridylmethyl | 3-Chloro-4-fluorophenyl |
| Chlorine Atoms | 0 | 3 (2,4-dichlorobenzamide + Cl/F) |
| Yield | Not reported | 54% |
Heterocyclic Benzamides ()
Examples: N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (Compound 6a) ; 4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 9) . Key Differences:
- Compound 6a includes a cyclopropyl group, which may restrict conformational flexibility compared to the diethylaminoethyl chain in the target compound.
- Compound 9’s thiazole-pyridine system offers additional hydrogen-bonding sites, whereas the target compound’s pyridylmethyl group prioritizes steric accessibility.
Metoclopramide Hydrochloride
Structure: 4-Amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide . Key Differences:
- Metoclopramide has a methoxy group at the 2-position and a chlorine at the 5-position on the benzamide, contributing to dopamine D2 receptor antagonism.
- The target compound lacks these substituents but includes a pyridylmethyl group, which may redirect activity toward other receptors or enzymes.
| Property | Target Compound | Metoclopramide Hydrochloride |
|---|---|---|
| Substituents on Benzamide | 4-Pyridylmethyl | 2-Methoxy, 5-chloro, 4-amino |
| Therapeutic Use | Not specified | Antiemetic, gastroprokinetic |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzoylation of substituted anilines with appropriate acyl chlorides. For example, analogs are prepared by reacting Boc-protected aminoethyl intermediates with benzoyl chlorides, followed by HCl-mediated deprotection . Yields (ranging from 54% to 98% in related compounds) depend on reaction conditions (e.g., solvent, temperature) and purification methods (HPLC or recrystallization). Optimizing stoichiometry of reagents like 2,4-dichlorobenzoyl chloride and using inert atmospheres can improve efficiency .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR (300 MHz, d6-DMSO) : Validates proton environments (e.g., aromatic protons at δ 7.8–7.1 ppm, diethylaminoethyl groups at δ 3.3–4.2 ppm) .
- ESI-MS : Confirms molecular weight (e.g., m/z 323.7 [M+H]+ for analogs) .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. How is the compound screened for initial biological activity, and what models are used?
- Methodological Answer : In vitro assays against pathogens (e.g., Trypanosoma brucei) or enzyme targets (e.g., acps-pptase) are common. Dose-response curves (IC50 values) are generated using fluorescence-based assays or cell viability tests. For example, analogs with trifluoromethyl groups show enhanced activity due to increased lipophilicity .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or pharmacokinetics?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, CF3) at the benzamide moiety improves target binding .
- Aminoethyl Chain Variations : Replacing diethylaminoethyl with piperidinyl groups (e.g., compound 62) alters solubility and CNS penetration .
- SAR Studies : Systematic substitution at the pyridylmethyl position (e.g., 4-chloro vs. 3-methoxy) reveals steric and electronic preferences for enzyme inhibition .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH, temperature, and cell passage number.
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How is the mechanism of action elucidated for this compound?
- Methodological Answer :
- Target Identification : Use pull-down assays with tagged compounds or CRISPR-Cas9 screens to identify resistant mutants .
- Pathway Analysis : Transcriptomic/proteomic profiling post-treatment reveals affected pathways (e.g., bacterial proliferation via acps-pptase inhibition) .
- Molecular Docking : Predict binding modes to enzymes (e.g., Trypanosoma brucei inhibitors) using X-ray crystallography data of homologs .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Purification at Scale : Replace HPLC with column chromatography or fractional crystallization for cost-effective bulk production .
- Byproduct Management : Monitor intermediates via TLC to minimize side reactions (e.g., over-alkylation) .
- Stability Testing : Assess hygroscopicity of the HCl salt and optimize storage conditions (e.g., desiccated, -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
